molecular formula HO4PPb B103368 2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphaplumbetane 2-oxide CAS No. 15845-52-0

2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphaplumbetane 2-oxide

Cat. No. B103368
CAS RN: 15845-52-0
M. Wt: 303 g/mol
InChI Key: AVVSGTOJTRSKRL-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of phosphorus heterocycles is a topic of interest due to their potential applications. For instance, the synthesis of 2H-1,2-oxaphosphorin 2-oxides is achieved with high regioselectivity via Ag2CO3-catalyzed cyclization of (Z)-2-alken-4-ynylphosphonic monoesters at room temperature . This method represents a novel approach to creating such compounds, which were previously difficult to prepare. Similarly, the one-pot direct conversion of 2,3-epoxy alcohols into enantiomerically pure 4-hydroxy-4,5-dihydroisoxazole 2-oxides demonstrates the versatility of synthesis techniques for creating complex molecules with potential utility .

Molecular Structure Analysis

The molecular structure of related compounds is often determined using techniques such as X-ray crystallography. For example, the molecular structure of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide was elucidated, showing a "twist-boat" conformation and highlighting the importance of steric variations in the environments of epoxide oxygen atoms . Understanding the molecular structure is crucial for predicting the reactivity and properties of these compounds.

Chemical Reactions Analysis

The reactivity of phosphorus heterocycles can be quite diverse. For instance, 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate was used for the synthesis of various heterocyclic ring systems, showcasing the compound's utility in creating a variety of other heterocycles . The reactivity of these compounds is influenced by their molecular structure, which can facilitate certain chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphorus heterocycles are influenced by their molecular structure. For example, the introduction of hydroxyl functionalities in ionic liquids can modify their behavior, increasing hydrophilicity and affecting their phase behavior with solvents like acetone . The accurate determination of phenolic moieties in lignins using 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane demonstrates the utility of these compounds in analytical chemistry .

Scientific Research Applications

Mass Spectrometric Characterization of Activated Oxazaphosphorine Derivatives

A study discussed the characterization of activated N-(2-chloroethyl)amido oxazaphosphorine derivatives, which are related to the compound . The paper delves into the mass spectrometric characterization of hydroperoxy and several alkylthio derivatives of antitumor agents, which include cyclophosphamide and ifosfamide. These compounds were identified as 4-hydroperoxy and 4-alkylthio oxazaphosphorines, demonstrating the existence of diastereomers through thin-layer chromatography and mass spectra (Przybylski et al., 1977).

Disproportionation Catalyzed by Ferric Bis-Picket Fence Porphyrin Complex

This paper highlights the interaction of hydroxylamine (NH2OH) with hemes in proteins and model systems. The study used a more stable, oxygen substituted O-benzylhydroxylamine (NH2OBn) as a model for NH2OH, investigating the reactivity of ferric bis-picket fence porphyrin complexes with NH2OBn. This study provides insights into the reactivity and structural characterization of certain complexes, which may offer context for understanding the chemistry of similar compounds (McQuarters et al., 2013).

1,3,2-Dioxaphosphorinane 2-Oxides as Potential Antitumor Agents

This research involved preparing a series of compounds consisting of 2-alkoxy, 2-acyl, and 2-hydroxy-5-alkyl-5-nitro-1,3,2-dioxaphosphorinane 2-oxides, which bear some structural similarity to the compound . The study aimed to explore the antitumor potential of these compounds, offering a perspective on the application of similar compounds in medicinal chemistry (Billman et al., 1968).

Safety And Hazards

The safety and hazards of “2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphaplumbetane 2-oxide” are not explicitly mentioned in the search results. However, similar compounds like “2-hydroxy-5,5-dimethyl-1,3,2lambda5-dioxaphosphinan-2-one” have hazard statements H302, H315, H318, H3355.


properties

CAS RN

15845-52-0

Product Name

2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphaplumbetane 2-oxide

Molecular Formula

HO4PPb

Molecular Weight

303 g/mol

IUPAC Name

2-hydroxy-1,3,2λ5,4λ2-dioxaphosphaplumbetane 2-oxide

InChI

InChI=1S/H3O4P.Pb/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+2/p-2

InChI Key

AVVSGTOJTRSKRL-UHFFFAOYSA-L

SMILES

OP1(=O)O[Pb]O1

Canonical SMILES

OP(=O)([O-])[O-].[Pb+2]

Other CAS RN

15845-52-0

Pictograms

Irritant; Health Hazard; Environmental Hazard

Related CAS

16040-38-3 (Parent)

Origin of Product

United States

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